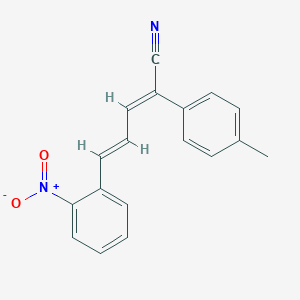
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and is known for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is complex and not fully understood. However, it is known to undergo a photochemical reaction when exposed to light, resulting in the formation of a highly reactive species. This reactive species can interact with various cellular components, leading to the detection of ROS or the induction of cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile are dependent on its specific application. As a fluorescent probe, it has been shown to selectively detect ROS in cells, providing insight into oxidative stress and inflammation. As a photosensitizer, it has been shown to induce cell death in cancer cells through the generation of reactive oxygen species. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a tool for the study of protein-protein interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is its selectivity for ROS detection and its ability to induce cell death in cancer cells. Additionally, its fluorescent properties make it a useful tool for imaging cellular processes. However, its photochemical reactivity can also be a limitation, as it requires careful handling and storage to prevent unintended reactions.
Direcciones Futuras
There are several potential future directions for research on 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile. One area of interest is its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of certain inflammatory enzymes. Additionally, further studies on its mechanism of action could lead to the development of more effective cancer therapies. Finally, its use as a tool for the study of protein-protein interactions could lead to a better understanding of cellular signaling pathways.
Métodos De Síntesis
The synthesis of 5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile is a complex process that involves multiple steps. The most common method of synthesis involves the reaction of 2-nitrobenzaldehyde, 4-methylbenzaldehyde, and malononitrile in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile has a wide range of scientific research applications. It is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied for its potential as an anti-inflammatory agent and as a tool for the study of protein-protein interactions.
Propiedades
Número CAS |
125369-76-8 |
|---|---|
Nombre del producto |
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile |
Fórmula molecular |
C18H14N2O2 |
Peso molecular |
290.3 g/mol |
Nombre IUPAC |
(2E,4E)-2-(4-methylphenyl)-5-(2-nitrophenyl)penta-2,4-dienenitrile |
InChI |
InChI=1S/C18H14N2O2/c1-14-9-11-15(12-10-14)17(13-19)7-4-6-16-5-2-3-8-18(16)20(21)22/h2-12H,1H3/b6-4+,17-7- |
Clave InChI |
UPYKHGUZZKOQBB-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\C=C\C2=CC=CC=C2[N+](=O)[O-])/C#N |
SMILES |
CC1=CC=C(C=C1)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N |
SMILES canónico |
CC1=CC=C(C=C1)C(=CC=CC2=CC=CC=C2[N+](=O)[O-])C#N |
Sinónimos |
5-(2-Nitrophenyl)-2-(4-methylphenyl)-2,4-pentadienenitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
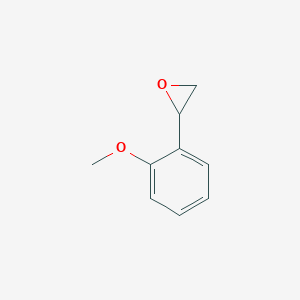
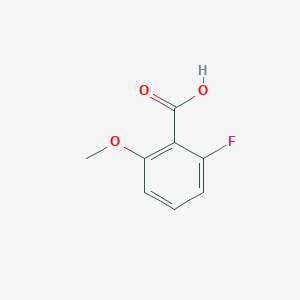
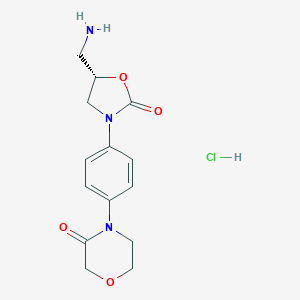
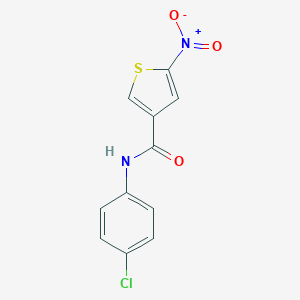
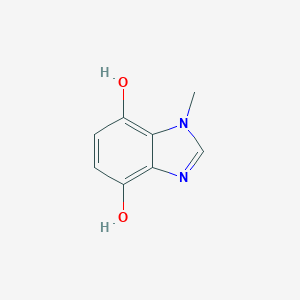
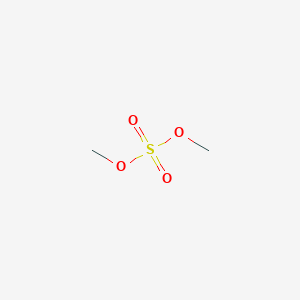
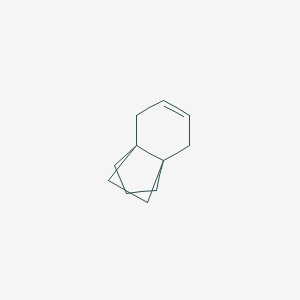
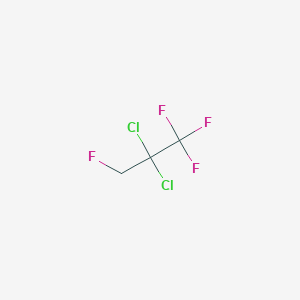
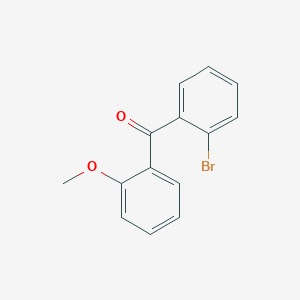
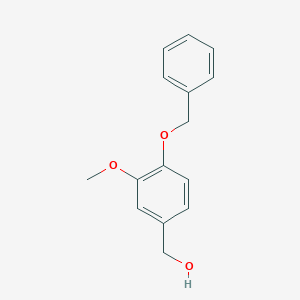
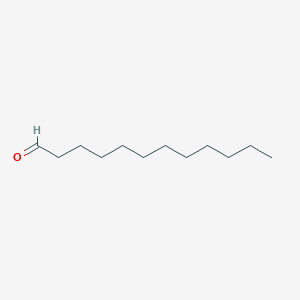
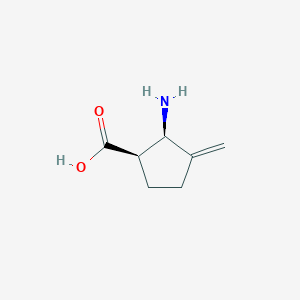
![8-Fluoropyrido[1,2-a]benzimidazole](/img/structure/B139959.png)